6-chloro-N-ethylbenzo[d]thiazol-2-amine
Description
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.7 g/mol |
IUPAC Name |
6-chloro-N-ethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-11-9-12-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
PQVZYNJHMBBWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the benzothiazole ring or the N-alkyl/aryl group. These modifications impact physicochemical properties and bioactivity:
Key Trends :
- N-Alkyl vs. N-Aryl : N-ethyl and N-methyl analogs exhibit better solubility than N-aryl derivatives due to reduced crystallinity .
- Halogen Effects : Chloro and bromo substituents enhance electron-withdrawing effects, improving binding to enzymes like urease or kinases .
- Bulkier Groups : Trifluoromethoxy groups (e.g., riluzole) increase metabolic stability and bioavailability .
Nitric Oxide (NO) Scavenging:
- 6-Bromobenzo[d]thiazol-2-amine : IC50 = 57.8 µg/mL (moderate activity) .
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) : IC50 = 38.9 µg/mL (higher potency due to electron-donating methoxy group) .
- N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) : IC50 = 46.5 µg/mL (acetylation improves activity) .
Antimicrobial and Antitubercular Activity:
- 6-Thiocyanatobenzo[d]thiazol-2-amine : Synthesized as a precursor for antitubercular agents; thiocyanate group enhances membrane penetration .
- 6-Chloro-N-[3,4-disubstituted-thiazol-2-ylidene]benzothiazol-2-amine (BT16) : Exhibits antitubercular activity (MIC < 1 µg/mL) .
Antioxidant Activity:
Preparation Methods
Starting Material Preparation: 2-Amino-6-chlorobenzenethiol
The synthesis generally begins with 2-amino-6-chlorobenzenethiol, which serves as the precursor for the benzothiazole ring formation. This compound can be prepared by chlorination of 2-aminobenzenethiol or by direct substitution reactions on benzenethiol derivatives.
Cyclization to 6-chlorobenzo[d]thiazol-2-amine
The cyclization step involves the reaction of 2-amino-6-chlorobenzenethiol with suitable reagents such as bromine and ammonium thiocyanate under acidic conditions to form the benzothiazole ring. This step yields 6-chlorobenzo[d]thiazol-2-amine as an intermediate.
Introduction of the N-Ethyl Group
The N-ethyl substitution on the 2-amine position is typically introduced via alkylation reactions. One common approach is the reaction of 6-chlorobenzo[d]thiazol-2-amine with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions to substitute the hydrogen of the amino group with an ethyl group.
Alternatively, reductive amination can be employed, where 6-chlorobenzo[d]thiazol-2-amine is reacted with acetaldehyde followed by reduction to yield the N-ethyl derivative.
Use of 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Intermediate
An advanced synthetic route includes the preparation of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide intermediate, which can be further reacted with nucleophilic ethyl amines to introduce the ethyl group at the nitrogen.
- For instance, the reaction sequence from 2-amino-6-thiocyanatobenzo[d]thiazole with chloroacetyl chloride produces the chloroacetamide intermediate, which can be aminated to afford N-ethyl derivatives.
Reaction Conditions and Catalysts
- Solvents such as ethanol or dimethylformamide (DMF) are commonly used.
- Catalysts or bases like piperidine or sodium methoxide facilitate condensation or substitution reactions.
- Temperature control is critical, with many reactions performed at room temperature or slightly elevated temperatures (e.g., 50–100 °C).
- Reaction times vary from several hours to overnight depending on the step.
Representative Reaction Scheme (Summary)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-6-chlorobenzenethiol + bromine + ammonium thiocyanate | Acidic medium, RT | 2-Amino-6-thiocyanatobenzo[d]thiazole |
| 2 | 2-Amino-6-thiocyanatobenzo[d]thiazole + chloroacetyl chloride | RT, organic solvent | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide |
| 3 | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide + ethylamine | Base, RT to 50 °C | This compound |
Analytical Data and Yields
- Yields for benzothiazole derivatives typically range from 40% to 90%, depending on reaction conditions and purification methods.
- Characterization is confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
- For example, IR spectra show characteristic -NH stretching near 3380 cm^-1 and C=N stretching around 1590 cm^-1.
- ^1H NMR signals for the ethyl group typically appear as a triplet (CH3) and quartet (CH2) in the 1–3 ppm range, confirming N-ethyl substitution.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct alkylation of 6-chlorobenzo[d]thiazol-2-amine | Ethyl halides, base | Simple, direct | Possible over-alkylation, side reactions |
| Reductive amination of 6-chlorobenzo[d]thiazol-2-amine | Acetaldehyde, reducing agent | High selectivity | Requires careful control of reduction step |
| Intermediate chloroacetamide route | Chloroacetyl chloride, ethylamine | Versatile, allows further functionalization | Multi-step, longer synthesis time |
Research Findings and Optimization
- Recent studies emphasize the importance of mild reaction conditions to preserve the integrity of the benzothiazole ring and avoid dehalogenation.
- Use of green solvents and solvent-free conditions have been explored to enhance sustainability.
- Catalysts such as piperidine have been shown to improve yields in Knoevenagel-type condensations relevant to benzothiazole derivative synthesis.
- Optimization of reaction times and temperatures has led to improved purity and yield of N-ethyl substituted benzothiazoles.
This detailed overview synthesizes diverse research findings on the preparation of this compound, highlighting key synthetic routes, reaction conditions, and analytical confirmations. The methods focus on strategic chlorination, ring closure, and selective N-ethylation to achieve the target compound with good efficiency and reproducibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-ethylbenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclocondensation of 2-amino-6-chlorobenzothiazole with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like DMF. Microwave-assisted synthesis can improve yields (e.g., 70–85%) and reduce reaction time compared to conventional heating .
- Critical Parameters : Temperature control (80–100°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and solvent selection (DMF or acetonitrile) significantly influence purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- ¹H NMR : Look for a singlet at δ 2.8–3.2 ppm (N–CH₂CH₃), aromatic protons at δ 7.1–7.9 ppm, and NH resonance (exchangeable, δ 5.5–6.0 ppm) .
- IR : Characteristic peaks include N–H stretch (~3350 cm⁻¹), C=N/C–S (1550–1600 cm⁻¹), and C–Cl (690–750 cm⁻¹) .
- HRMS : Molecular ion [M+H]⁺ at m/z 213.02 (C₉H₁₀ClN₂S) confirms molecular weight .
Q. What are the key physicochemical properties of this compound?
- Melting Point : 121–123°C (varies with purity and crystalline form) .
- Solubility : Moderately soluble in DMSO, chloroform, and dichloromethane; poorly soluble in water .
- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the thiazole ring .
Advanced Research Questions
Q. How does the chloro substituent at the 6-position influence electronic properties compared to other halogenated analogs?
- Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the Cl substituent increases electron-withdrawing effects, lowering the HOMO-LUMO gap compared to fluoro or bromo analogs. This enhances electrophilicity, impacting reactivity in cross-coupling reactions .
- Experimental Validation : Compare Hammett σ constants (Cl: σₚ = +0.23) to predict substituent effects on reaction rates .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological or catalytic systems?
- Recommended Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the chloro group’s van der Waals radius and electrostatic potential .
- TDDFT : Predict UV-Vis spectra for photochemical applications .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) may arise from assay conditions (pH, inoculum size). Standardize protocols per CLSI guidelines and validate via dose-response curves .
- Statistical Tools : Use ANOVA to assess variability across replicates or labs; consider logP differences due to solvent choice in stock solutions .
Q. How to design a structure-activity relationship (SAR) study for optimizing antimicrobial activity?
- Strategy :
Analog Synthesis : Replace Cl with Br, F, or methyl groups to modulate lipophilicity .
Bioassay : Test against Gram-positive/negative panels with ciprofloxacin as a control .
QSAR Modeling : Correlate logP, polar surface area, and MIC values using partial least squares regression .
- Key Finding : Chloro derivatives often show superior membrane permeability due to balanced hydrophobicity .
Methodological Tables
Table 1 : Comparison of Halogen Substituent Effects on Benzothiazole Derivatives
| Substituent | σₚ (Hammett) | HOMO-LUMO Gap (eV) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 6-Cl | +0.23 | 4.8 | 8–32 |
| 6-Br | +0.26 | 4.7 | 16–64 |
| 6-F | +0.06 | 5.1 | 64–128 |
| Data sourced from DFT calculations and experimental bioassays . |
Table 2 : Key Spectral Benchmarks for Structural Confirmation
| Technique | Expected Signal | Reference Compound |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=8.5 Hz, H-5), δ 3.01 (q, N–CH₂) | |
| IR (KBr) | 3350 cm⁻¹ (N–H), 750 cm⁻¹ (C–Cl) | |
| HRMS (ESI+) | m/z 213.02 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
